molecular formula C21H27N3O4 B5656076 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5656076
M. Wt: 385.5 g/mol
InChI Key: MJNYPHVAZUGTHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate organic synthesis techniques. For instance, 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs have been designed as potent and selective inhibitors of NO formation, indicating a methodological approach to synthesizing complex piperidine derivatives (Wei et al., 2007).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using crystallography and spectroscopic techniques. For example, the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined, showcasing the planar and three-dimensional conformations common in these molecules (Yıldırım et al., 2006).

Chemical Reactions and Properties

The reactivity of piperidine derivatives can be influenced by their functional groups. The study by Ünver et al. (2009) on 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones, involving synthesis and spectroscopic characterization, suggests that these compounds can undergo various chemical reactions based on their substituted groups, impacting their chemical properties significantly.

Physical Properties Analysis

Physical properties like solubility, melting point, and stability are crucial for understanding a compound's behavior under different conditions. The synthesis and evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents by Patel et al. (2013) highlight the importance of structural variations on these physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other compounds, are defined by the molecular structure. Compounds like 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, analyzed for their receptor binding affinities, illustrate how chemical properties can be tailored for specific biological interactions (Trabanco et al., 2007).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-26-13-12-24-11-8-22-21(24)17-6-9-23(10-7-17)20(25)5-3-16-2-4-18-19(14-16)28-15-27-18/h2,4,8,11,14,17H,3,5-7,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNYPHVAZUGTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCN(CC2)C(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

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